Cas no 85944-02-1 (5-ethyl-2-methoxybenzaldehyde)
5-ethyl-2-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 5-ethyl-2-methoxy-
- 5-Ethyl-2-methoxybenzaldehyde
- CS-0208106
- DTXSID20439176
- BB 0259421
- FT-0759620
- SCHEMBL9681414
- Z1201623459
- BS-24194
- AKOS005291264
- 85944-02-1
- EN300-2483318
- 5-ethyl-2-methoxybenzaldehyde
-
- MDL: MFCD06247461
- Inchi: 1S/C10H12O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h4-7H,3H2,1-2H3
- InChI Key: FPVAAACXONVFMQ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1C=O)CC
Computed Properties
- Exact Mass: 164.083729621g/mol
- Monoisotopic Mass: 164.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26.3Ų
5-ethyl-2-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E046595-125mg |
5-Ethyl-2-methoxybenzaldehyde |
85944-02-1 | 125mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E046595-250mg |
5-Ethyl-2-methoxybenzaldehyde |
85944-02-1 | 250mg |
$ 265.00 | 2022-06-05 | ||
| TRC | E046595-625mg |
5-Ethyl-2-methoxybenzaldehyde |
85944-02-1 | 625mg |
$ 530.00 | 2022-06-05 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2068-1G |
5-ethyl-2-methoxybenzaldehyde |
85944-02-1 | 95% | 1g |
¥ 1,062.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2068-5G |
5-ethyl-2-methoxybenzaldehyde |
85944-02-1 | 95% | 5g |
¥ 3,194.00 | 2023-04-13 | |
| Enamine | EN300-2483318-1g |
5-ethyl-2-methoxybenzaldehyde |
85944-02-1 | 95% | 1g |
$499.0 | 2023-09-15 | |
| Enamine | EN300-2483318-5g |
5-ethyl-2-methoxybenzaldehyde |
85944-02-1 | 95% | 5g |
$1448.0 | 2023-09-15 | |
| Enamine | EN300-2483318-10g |
5-ethyl-2-methoxybenzaldehyde |
85944-02-1 | 95% | 10g |
$2146.0 | 2023-09-15 | |
| Enamine | EN300-2483318-0.05g |
5-ethyl-2-methoxybenzaldehyde |
85944-02-1 | 95% | 0.05g |
$94.0 | 2024-06-19 | |
| Enamine | EN300-2483318-0.1g |
5-ethyl-2-methoxybenzaldehyde |
85944-02-1 | 95% | 0.1g |
$140.0 | 2024-06-19 |
5-ethyl-2-methoxybenzaldehyde Suppliers
5-ethyl-2-methoxybenzaldehyde Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 5-ethyl-2-methoxybenzaldehyde
5-ethyl-2-methoxybenzaldehyde (CAS No. 85944-02-1): A Comprehensive Overview
5-ethyl-2-methoxybenzaldehyde (CAS No. 85944-02-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, characterized by its distinctive molecular structure, offers a wide range of applications in various scientific and industrial processes. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 5-ethyl-2-methoxybenzaldehyde.
The molecular formula of 5-ethyl-2-methoxybenzaldehyde is C10H12O2, and its molecular weight is 164.20 g/mol. The compound features a benzene ring with an ethyl group at the 5-position and a methoxy group at the 2-position, along with an aldehyde functional group at the 1-position. This unique arrangement of functional groups imparts specific chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.
In terms of physical properties, 5-ethyl-2-methoxybenzaldehyde is a colorless to pale yellow liquid with a characteristic aromatic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound's boiling point is around 170°C at atmospheric pressure, and it exhibits moderate stability under standard laboratory conditions.
The synthesis of 5-ethyl-2-methoxybenzaldehyde can be achieved through various methods. One common approach involves the alkylation of 2-methoxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-bromo-2-methoxybenzaldehyde with ethylmagnesium bromide followed by hydrolysis to form the desired product. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.
In recent years, 5-ethyl-2-methoxybenzaldehyde has been studied for its potential biological activities. Research has shown that this compound exhibits antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. These antioxidant effects make it a promising candidate for use in cosmetic formulations and dietary supplements designed to combat oxidative stress.
Beyond its antioxidant properties, 5-ethyl-2-methoxybenzaldehyde has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests that the compound may have therapeutic potential in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
In the pharmaceutical industry, 5-ethyl-2-methoxybenzaldehyde serves as an important intermediate in the synthesis of various drugs and drug candidates. Its reactivity and functional group versatility make it a valuable building block for constructing more complex molecules with specific biological activities. For example, it has been used in the synthesis of antiviral agents and anticancer drugs.
The environmental impact of 5-ethyl-2-methoxybenzaldehyde is another area of interest. While it is not classified as a hazardous substance under current regulations, its biodegradability and environmental fate are important considerations for industrial applications. Studies have shown that the compound can be effectively degraded by microbial action under aerobic conditions, reducing its potential for long-term environmental accumulation.
In conclusion, 5-ethyl-2-methoxybenzaldehyde (CAS No. 85944-02-1) is a multifaceted organic compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure endows it with valuable properties such as antioxidant and anti-inflammatory activities, making it a subject of ongoing scientific investigation. As research continues to uncover new applications and optimize existing methods for its synthesis and use, 5-ethyl-2-methoxybenzaldehyde is poised to play an increasingly important role in various fields of science and industry.
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